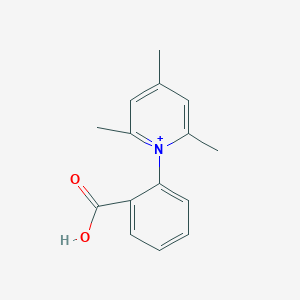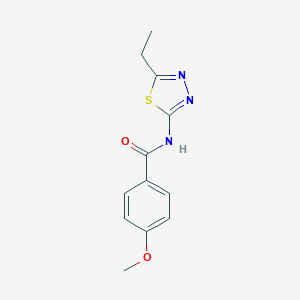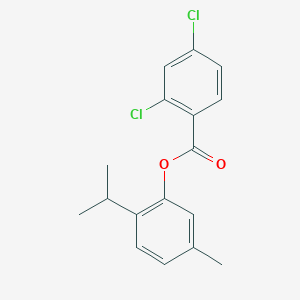
1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium (CTP) is an organic compound that has been extensively studied for its potential applications in scientific research. CTP is a positively charged molecule that is able to penetrate cell membranes and interact with various cellular components, making it a valuable tool for studying cellular processes and mechanisms.
Mechanism of Action
1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium is able to penetrate cell membranes and interact with various cellular components due to its positively charged nature. It has been shown to bind to proteins and lipids, and to interact with nucleic acids. 1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium has been shown to alter the activity of various enzymes, including ATPases and phospholipases.
Biochemical and Physiological Effects:
1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of ATPases, which are enzymes that hydrolyze ATP to provide energy for cellular processes. 1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium has also been shown to increase the activity of phospholipases, which are enzymes that break down phospholipids in cell membranes. Additionally, 1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium has been shown to alter the regulation of intracellular pH and calcium levels.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium in lab experiments is its ability to penetrate cell membranes and interact with various cellular components. This makes it a valuable tool for studying cellular processes and mechanisms. However, one potential limitation of using 1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium is its potential toxicity. 1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium has been shown to be toxic to certain cell types at high concentrations, and care must be taken when using it in lab experiments.
Future Directions
There are many potential future directions for research on 1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium. One area of interest is the development of new methods for synthesizing 1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium, as well as the development of new derivatives of 1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium with different properties. Additionally, research on the potential therapeutic applications of 1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium is an area of interest, particularly in the treatment of diseases that involve altered ion transport or intracellular pH regulation. Finally, research on the potential toxic effects of 1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium is also an area of interest, particularly with regards to its potential use in clinical applications.
Synthesis Methods
1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium can be synthesized using a variety of methods, including the reaction of 2,4,6-trimethylpyridine with chloroacetic acid, followed by oxidation with potassium permanganate. Other methods include the reaction of 2,4,6-trimethylpyridine with fumaric acid, or the reaction of 2,4,6-trimethylpyridine with maleic acid followed by decarboxylation.
Scientific Research Applications
1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium has been used extensively in scientific research as a tool for studying cellular processes and mechanisms. It has been shown to interact with various cellular components, including proteins, lipids, and nucleic acids. 1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium has been used to study the mechanisms of ion transport across cell membranes, as well as the regulation of intracellular pH and calcium levels.
properties
Molecular Formula |
C15H16NO2+ |
|---|---|
Molecular Weight |
242.29 g/mol |
IUPAC Name |
2-(2,4,6-trimethylpyridin-1-ium-1-yl)benzoic acid |
InChI |
InChI=1S/C15H15NO2/c1-10-8-11(2)16(12(3)9-10)14-7-5-4-6-13(14)15(17)18/h4-9H,1-3H3/p+1 |
InChI Key |
VFKLFDFKIGUUCT-UHFFFAOYSA-O |
SMILES |
CC1=CC(=[N+](C(=C1)C)C2=CC=CC=C2C(=O)O)C |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)C2=CC=CC=C2C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B289719.png)








![3-Methyl-2,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289734.png)
![1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium](/img/structure/B289736.png)

